molecular formula C11H12N2O3 B085704 5-Hydroxytryptophan CAS No. 114-03-4

5-Hydroxytryptophan

Cat. No. B085704
CAS RN: 114-03-4
M. Wt: 220.22 g/mol
InChI Key: LDCYZAJDBXYCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . It is sold over the counter in several countries as a dietary supplement for use as an antidepressant, appetite suppressant, and sleep aid . It is also marketed in many European countries for the indication of major depression .


Synthesis Analysis

5-HTP is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups . It is mainly obtained by natural extraction, which has been unable to meet the needs of the market . Through the directed evolution of enzymes and the introduction of substrate supply pathways, 5-HTP biosynthesis and yield increase have been realized .


Molecular Structure Analysis

The molecular formula of 5-HTP is C11H12N2O3 . The molecular weight is 220.23 g/mol . The InChI key is LDCYZAJDBXYCGN-VIFPVBQEBZ .


Chemical Reactions Analysis

Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) .


Physical And Chemical Properties Analysis

5-HTP appears as a fine white powder that is insoluble in water, but is soluble in alcohol . The density is 1.484 g/mL . The melting point is 298 to 300 °C and the boiling point is 520.6 °C .

Scientific Research Applications

  • Protein-Protein Interactions and Folding Studies : 5-HTP, as a fluorescent tryptophan analog, is useful in studying structure, interactions, and dynamics in complex protein systems (Corrêa & Farah, 2005).

  • Microbial Synthesis for Treatment of Depression and Other Disorders : Engineered bacterial phenylalanine 4-hydroxylase in E. coli can produce 5-HTP efficiently. This is significant as 5-HTP is clinically effective against depression, insomnia, obesity, and chronic headaches (Lin, Sun, Yuan, & Yan, 2014).

  • Clinical Research and Physiological Role : 5-HTP plays a crucial role in improving the level of serotonin and has significant implications in clinical practice (Li Jun-d, 2014).

  • Regulation of Emotion and Behavior : Its role in the central nervous system, particularly in modulating serotonin levels, affects sleep, depression, anxiety, aggression, appetite, and pain sensation (Spoont, 1992).

  • Synthesis and Analysis in Neuroscience and Metabolic Diseases : The synthesis of 5-HTP from tryptophan is the limiting step in serotonin and melatonin biosynthesis, relevant to neurologic and metabolic diseases (Maffei, 2020).

  • Fluorescence Studies in Proteins : Its fluorescence properties provide insights into protein environments and dynamics (Robinson, Besley, O'shea, & Hirst, 2009).

  • Obesity Treatment : 5-HTP can cause anorexia, decreased food intake, and weight loss in obese subjects (Cangiano et al., 1992).

  • Lesch-Nyhan Syndrome Treatment : Shows potential in reducing athetoid movement and has a sedative effect in Lesch-Nyhan syndrome (Frith, Johnston, Joseph, Powell, & Watts, 1976).

  • Controversies and Contraindications : Despite widespread advocacy, its effectiveness and safety for treating depression remain controversial and may be contraindicated in some patients (Hinz, Stein, & Uncini, 2012).

  • Fibromyalgia Syndrome Treatment : A study showed significant improvement in symptoms of primary fibromyalgia syndrome with 5-HTP treatment (Caruso, Puttini, Cazzola, & Azzolini, 1990).

  • Depression Treatment : Studies suggest 5-HTP and tryptophan are more effective than placebo in alleviating depression, although more research is required for conclusive evidence (Shaw, Turner, & Del Mar, 2002).

Safety And Hazards

When taken by mouth, it is possibly safe to take 5-HTP in doses of up to 400 mg daily for up to one year . The most common side effects include heartburn, stomach pain, nausea, vomiting, diarrhea, drowsiness, sexual problems, and muscle problems . Large doses of 5-HTP, such as 6-10 grams daily, are possibly unsafe .

Future Directions

There is ongoing research into the effects of 5-HTP on the gut microbiome, which has a close relationship with depression through the “microbiota-gut-brain axis” . Further multi-center trials under adequate conditions in longer periods are needed to help come up with a comprehensive action plan .

properties

IUPAC Name

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYZAJDBXYCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859863
Record name (+/-)-5-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C
Record name 5-HYDROXYTRYPTOPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ...
Record name 5-HYDROXYTRYPTOPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

5-Hydroxytryptophan

Color/Form

Minute rods or needles from ethanol

CAS RN

56-69-9, 114-03-4
Record name (±)-5-Hydroxytryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-hydroxytryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tryptophan, 5-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-5-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxytryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-hydroxy-DL-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYTRYPTOPHAN, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9181P3OI6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-HYDROXYTRYPTOPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/
Record name 5-HYDROXYTRYPTOPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxytryptophan
Reactant of Route 2
5-Hydroxytryptophan
Reactant of Route 3
5-Hydroxytryptophan
Reactant of Route 4
5-Hydroxytryptophan
Reactant of Route 5
5-Hydroxytryptophan
Reactant of Route 6
5-Hydroxytryptophan

Citations

For This Compound
48,900
Citations
A Carlsson, M Lindqvist, TOR Magnusson - Nature, 1957 - nature.com
THE depletion by reserpine of storage in the body of 5-hydroxytryptamine (‘Serotonin’) and of the catechol amines is now well established 1–3 . In reserpinized animals the peripheral …
Number of citations: 820 www.nature.com
SM Gwaltney-Brant, JC Albretsen… - Journal of the American …, 2000 - Am Vet Med Assoc
… , clinical findings, and treatment outcome of 5-hydroxytryptophan (5-HTP) toxicosis in dogs. … , clinical findings, and treatment outcome of 5-hydroxytryptophan (5-HTP) toxicosis in dogs. …
Number of citations: 95 avmajournals.avma.org
ME Maffei - International journal of molecular sciences, 2020 - mdpi.com
L-5-hydroxytryptophan (5-HTP) is both a drug and a natural component of some dietary supplements. 5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH), which is …
Number of citations: 104 www.mdpi.com
KA Shaw, J Turner, C Del Mar… - Cochrane Database …, 1996 - cochranelibrary.com
Background 5 Hydroxytryptophan (5‐HTP) and tryptophan are so‐called natural alternatives to traditional antidepressants, used to treat unipolar depression and dysthymia. Objectives …
Number of citations: 227 www.cochranelibrary.com
TC Birdsall - Alternative medicine review: a journal of clinical …, 1998 - europepmc.org
5-Hydroxytryptophan (5-HTP) is the intermediate metabolite of the essential amino acid L-tryptophan (LT) in the biosynthesis of serotonin. Intestinal absorption of 5-HTP does not …
Number of citations: 447 europepmc.org
H van Praag, S de Haan - Psychiatry Research, 1980 - Elsevier
… can be achieved with 5-hydroxytryptophan … of exogenous I-5-hydroxytryptophan after destruction of the cerebral … value of the probenecid test in application of 5-hydroxytryptophan …
Number of citations: 154 www.sciencedirect.com
JG Christenson, W Dairman… - Proceedings of the …, 1972 - National Acad Sciences
… of DOPA and 5-hydroxytryptophan decarboxylase activities, … the corresponding amino acids, 5-hydroxytryptophan and 3.4… acids, including DOPA and 5-hydroxytryptophan, Lovenberg, …
Number of citations: 314 www.pnas.org
SM Schanberg - Journal of Pharmacology and Experimental …, 1963 - Citeseer
METHODS. The techniques used throughout these studies consisted of the measurement of the uptake of DL-5-hydroxytryptophan-1-C’4 and Received for publication July 5, 1962. 1 …
Number of citations: 100 citeseerx.ist.psu.edu
S Udenfriend, CT Clark, E Titus - Journal of the American …, 1953 - ACS Publications
… .14,16 The importance of 5-hydroxytryptophan as a new metabolite of tryptophan and as the … The stability of 5-hydroxytryptophan to the kynurenine-forming enzymes is remarkable and …
Number of citations: 118 pubs.acs.org
E Bülbring, RCY Lin - The Journal of physiology, 1958 - ncbi.nlm.nih.gov
… The effect of 5-hydroxytryptophan on the release of 5-HT and … show high activity of 5-hydroxytryptophan decarboxylase. We … The effect of 5-hydroxytryptophan in the presence of Marsilid. …
Number of citations: 509 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.